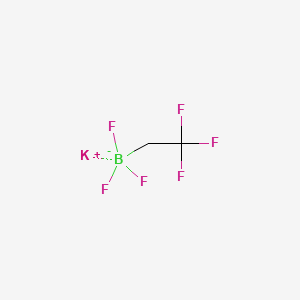

Potassium 2,2,2-trifluoroethane-2-trifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 2,2,2-trifluoroethane-2-trifluoroborate is a chemical compound with the molecular formula C2H2BF6K . It is also known by other names such as Potassium trifluoro (2,2,2-trifluoroethyl)borate .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Molecular Structure Analysis

The molecular weight of Potassium 2,2,2-trifluoroethane-2-trifluoroborate is 189.94 g/mol . The InChI representation of the molecule isInChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 . Chemical Reactions Analysis

Potassium trifluoroborates have emerged as exceptional reagents for difficult alkyl transfers . They offer a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .Physical And Chemical Properties Analysis

Potassium 2,2,2-trifluoroethane-2-trifluoroborate has a molecular weight of 189.94 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The exact mass of the molecule is 189.9790807 g/mol .科学研究应用

Trifluoroborate Derivative Coupling Reactions

Specific Scientific Field

Organic synthesis and catalysis.

Summary of the Application

Trifluoroborate derivatives, including potassium trifluoro(2,2,2-trifluoroethyl)borate, serve as valuable reagents in copper-mediated coupling reactions. These reactions enable the formation of C-O, C-N, and C-S bonds, which are crucial for constructing complex organic molecules.

Experimental Procedures

The following methods are commonly employed for coupling reactions using trifluoroborate derivatives:

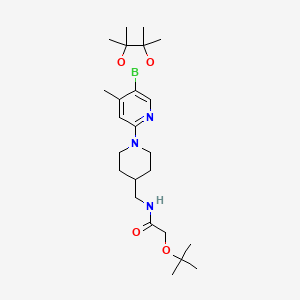

- Suzuki-Miyaura Cross-Coupling : Alkylboronic acid derivatives or alkyltrifluoroborates react with aryl, alkenyl, or alkyl halides and triflates under palladium catalysis. This method allows the formation of diverse C-C bonds .

- Direct Boronic Acid Synthesis : Palladium-catalyzed transformation of aryl chlorides into boronate ester derivatives. This provides a simplified route to various boronic acids .

- Enantioselective Organo-SOMO Catalysis : Trifluoroborate salts participate in α-vinylation of aldehydes under visible-light-induced conditions .

- Deboronative Alkynylation : Visible-light-induced chemoselective deboronative alkynylation using trifluoroborate salts .

- Stereospecific Cross-Coupling : Secondary alkyl β-trifluoroboratoamides undergo cross-coupling reactions with high stereoselectivity .

Results and Outcomes

Boronic Acid Surrogates

Specific Scientific Field

Organic synthesis and medicinal chemistry.

Summary of the Application

Potassium trifluoro(2,2,2-trifluoroethyl)borate serves as a stable and versatile boronic acid surrogate. It is compatible with various functional groups and withstands harsh reaction conditions.

Experimental Procedures

Researchers use this compound as a substitute for traditional boronic acids in various reactions, including Suzuki-Miyaura cross-coupling and other C-C bond-forming processes .

Results and Outcomes

安全和危害

While specific safety and hazard information for Potassium 2,2,2-trifluoroethane-2-trifluoroborate is not available, similar compounds like Potassium (trifluoromethyl)trifluoroborate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their moisture and air stability, along with their compliance with strong oxidative conditions, make them promising candidates for future research and applications .

属性

IUPAC Name |

potassium;trifluoro(2,2,2-trifluoroethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXHAGAWUNMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(F)(F)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BF6K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,2,2-trifluoroethane-2-trifluoroborate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)